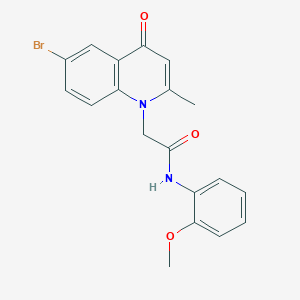
2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Acylation: Formation of the acetamide group by reacting with an appropriate acylating agent.
Methoxylation: Introduction of the methoxy group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the quinoline ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinolines.
Aplicaciones Científicas De Investigación
2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4-oxo-1-quinolinyl derivatives: Compounds with similar quinoline structures but different substituents.
N-phenylacetamide derivatives: Compounds with variations in the phenylacetamide moiety.
Uniqueness
The uniqueness of 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H17BrN2O3 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-9-17(23)14-10-13(20)7-8-16(14)22(12)11-19(24)21-15-5-3-4-6-18(15)25-2/h3-10H,11H2,1-2H3,(H,21,24) |
Clave InChI |
MZAZTRVJSZNYRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3OC)C=CC(=C2)Br |
SMILES canónico |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3OC)C=CC(=C2)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















